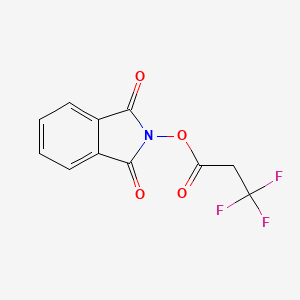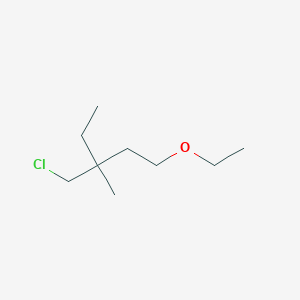
3-(Chloromethyl)-1-ethoxy-3-methylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-1-ethoxy-3-methylpentane is an organic compound that belongs to the class of aliphatic ethers This compound is characterized by the presence of a chloromethyl group, an ethoxy group, and a methyl group attached to a pentane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-ethoxy-3-methylpentane can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpentane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is typically carried out under acidic conditions to facilitate the formation of the chloromethyl group .
Another method involves the use of formaldehyde and hydrogen chloride in the presence of a catalyst like zinc chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve distillation or recrystallization techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)-1-ethoxy-3-methylpentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under basic conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Alcohols, amines, or thiols.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Applications De Recherche Scientifique
3-(Chloromethyl)-1-ethoxy-3-methylpentane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-1-ethoxy-3-methylpentane involves its reactivity with nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of new compounds. The ethoxy group can also participate in reactions, contributing to the compound’s overall reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Chloromethyl)-1-methoxy-3-methylpentane: Similar structure but with a methoxy group instead of an ethoxy group.
3-(Chloromethyl)-1-ethoxy-2-methylpentane: Similar structure but with the methyl group at a different position.
3-(Chloromethyl)-1-ethoxy-3-ethylpentane: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
3-(Chloromethyl)-1-ethoxy-3-methylpentane is unique due to the specific arrangement of its functional groups. The presence of both a chloromethyl and an ethoxy group on the same carbon atom provides distinct reactivity patterns that can be exploited in various chemical reactions and applications .
Propriétés
Formule moléculaire |
C9H19ClO |
|---|---|
Poids moléculaire |
178.70 g/mol |
Nom IUPAC |
3-(chloromethyl)-1-ethoxy-3-methylpentane |
InChI |
InChI=1S/C9H19ClO/c1-4-9(3,8-10)6-7-11-5-2/h4-8H2,1-3H3 |
Clé InChI |
NOCAOGVGWSWUFL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CCOCC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 8-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13569436.png)


![2-[3-(3-Fluorophenoxy)phenyl]ethan-1-amine](/img/structure/B13569464.png)
![2-((Benzyloxy)carbonyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13569471.png)
![3-{4-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethoxy]phenyl}propanoic acid](/img/structure/B13569476.png)
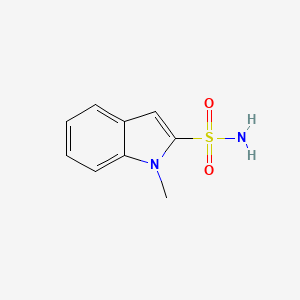
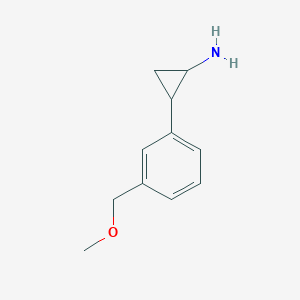
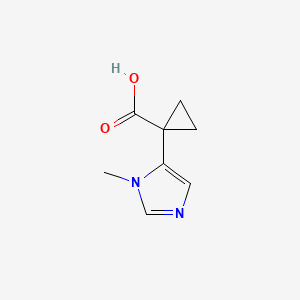
![6-(2-amino-7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13569488.png)
